(1R)-1-Amino-4-{[(E)-amino(imino)methyl]amino}butylboronic acid
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Overview
Description
®-(1-Amino-4-guanidinobutyl)boronic acid is a boronic acid derivative with the molecular formula C5H15BN4O2. It is known for its unique structure, which includes both an amino group and a guanidino group attached to a butyl chain, along with a boronic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(1-Amino-4-guanidinobutyl)boronic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of α-aminoboronates, which are prepared through asymmetric synthetic methods. These methods often employ chiral catalysts to ensure the desired stereochemistry of the product .
Industrial Production Methods
Industrial production of ®-(1-Amino-4-guanidinobutyl)boronic acid may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
®-(1-Amino-4-guanidinobutyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acid derivatives.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: The amino and guanidino groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acid derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
®-(1-Amino-4-guanidinobutyl)boronic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of ®-(1-Amino-4-guanidinobutyl)boronic acid involves its interaction with molecular targets through the boronic acid moiety. This moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and protein interactions. The compound’s guanidino group also plays a role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- ®-1-Amino-3-guanidinopropylboronic acid
- ®-1-Amino-5-guanidinopentylboronic acid
- ®-1-Amino-2-guanidinoethylboronic acid
Uniqueness
®-(1-Amino-4-guanidinobutyl)boronic acid is unique due to its specific chain length and the presence of both amino and guanidino groups. This combination provides distinct chemical properties and reactivity compared to other similar compounds. Its ability to form stable yet reversible covalent bonds with diols and other functional groups makes it particularly valuable in various applications .
Properties
Molecular Formula |
C5H15BN4O2 |
---|---|
Molecular Weight |
174.01 g/mol |
IUPAC Name |
[(1R)-1-amino-4-(diaminomethylideneamino)butyl]boronic acid |
InChI |
InChI=1S/C5H15BN4O2/c7-4(6(11)12)2-1-3-10-5(8)9/h4,11-12H,1-3,7H2,(H4,8,9,10)/t4-/m0/s1 |
InChI Key |
ACTXPNAHMKBUTO-BYPYZUCNSA-N |
Isomeric SMILES |
B([C@H](CCCN=C(N)N)N)(O)O |
Canonical SMILES |
B(C(CCCN=C(N)N)N)(O)O |
Origin of Product |
United States |
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